S 33138 is classified as a dopamine receptor antagonist, with a particular focus on the D3 subtype. It has been studied extensively in preclinical models to assess its pharmacological profile and therapeutic potential. The compound was originally synthesized and characterized by researchers exploring new treatments for conditions such as schizophrenia and drug addiction, where dopamine dysregulation plays a significant role .
The synthesis of S 33138 involves several steps that incorporate various organic reactions. The initial stage typically includes the formation of a chromeno-pyrrol core, which serves as the backbone for the compound.
The detailed synthetic pathway can be complex, often requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity .
The molecular structure of S 33138 is pivotal to its function as a dopamine D3 receptor antagonist.
S 33138 participates in various chemical reactions primarily related to its pharmacological activity:
S 33138 operates primarily as a partial antagonist at the dopamine D3 receptor:
The physical and chemical properties of S 33138 are critical for its application in therapeutic settings:
These properties influence both the pharmacological profile and practical applications of S 33138 .
S 33138 has been investigated for several scientific applications:
S 33138 (chemical name: trans-N-{4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl}-4-quinolinecarboxamide) emerged in the late 1990s during efforts to develop selective dopamine D3 receptor antagonists. Its discovery originated from the French pharmaceutical company Adir et Compagnie (later merged into Servier), which patented chromene derivatives as novel central nervous system agents in 1997 [3]. Unlike earlier non-selective dopamine antagonists (e.g., haloperidol), S 33138 was designed to target the dopamine D3 receptor subtype—a strategy driven by emerging neuroanatomical evidence. Research indicated that dopamine D3 receptors were concentrated in limbic brain regions (nucleus accumbens, islands of Calleja, amygdala), unlike dopamine D2 receptors, which dominated motor pathways [4] [7]. This anatomical distinction promised therapies for psychiatric disorders with reduced motor side effects.
Initial pharmacological characterization confirmed S 33138’s nanomolar affinity for human dopamine D3 receptors (Ki ≈ 1 nM) and 40-fold selectivity over dopamine D2 receptors. Functional assays demonstrated pure antagonism, inhibiting dopamine-mediated adenylate cyclase suppression [10]. Its molecular structure featured a trans-cyclohexyl linker and quinolinecarboxamide group, critical for D3 binding—a template diverging from earlier piperazine-based scaffolds like BP 897 [8].
Table 1: Early Clinical Development of S 33138
Indication | Phase | Countries | Outcome |
---|---|---|---|
Schizophrenia | Phase 2 | Austria, Germany | Discontinued |
Schizophrenia | Phase 2 | Hungary | Discontinued |
S 33138’s synthesis represented a significant milestone in medicinal chemistry. The original route (EP 0887350, 1997) involved:
A 1999 Bioorganic & Medicinal Chemistry Letters publication refined this route, optimizing yields for the critical Mitsunobu cyclization and introducing a Swern oxidation step to generate aldehyde intermediates [3]. The molecular formula (C₂₂H₂₃N₃O₂) and InChIKey (ZDZWIQDJFWTDAM-GHTZIAJQSA-N) became standardized identifiers.
Table 2: Key Synthetic Intermediates of S 33138
Step | Reaction | Reagents | Product Functionality |
---|---|---|---|
1 | Ester reduction | LiAlH₄, THF | Primary alcohol |
2 | Ether cleavage | EtSNa, DMF, 80°C | Phenol |
3 | Mitsunobu cyclization | DEAD, Ph₃P, THF | Chromene ring |
4 | Bromide displacement | Zn(CN)₂, Pd(PPh₃)₄, DMF | Nitrile |
5 | Reductive amination | NaBH(OAc)₃, 1,2-dichloroethane | Tertiary amine |
S 33138’s development coincided with three major shifts in neuropsychopharmacology:
Table 3: Pharmacophore Features of S 33138 vs. Contemporary D3 Antagonists
Feature | S 33138 | BP 897 | SB-277011A |
---|---|---|---|
Core Scaffold | Quinolinecarboxamide | Phenylpiperazine | Tetrahydroisoquinoline |
D3 Ki (nM) | 0.8 | 0.68 | 0.3 |
D2/D3 Selectivity | 40-fold | 10-fold | 100-fold |
hERG Inhibition | Moderate | High | Low |
Critically, S 33138 highlighted medicinal chemistry challenges. Its molecular weight (369.5 g/mol) and cLogP (3.8) approached Lipinski’s "rule of 5" limits, risking poor pharmacokinetics. Later analogs addressed "molecular obesity" by reducing aromaticity [4] [7], but S 33138’s legacy endures in structure-guided dopamine D3 antagonist design.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9